4-Bromo-4'-ethynylbiphenyl molecular structure and weight
4-Bromo-4'-ethynylbiphenyl molecular structure and weight
An In-Depth Technical Guide to 4-Bromo-4'-ethynylbiphenyl: Structure, Properties, and Synthesis
Introduction
4-Bromo-4'-ethynylbiphenyl is a bifunctional organic compound featuring a rigid biphenyl core. This structure is strategically substituted with a bromine atom and an ethynyl (acetylenic) group at opposite ends of the molecular axis (the 4 and 4' positions). This specific arrangement of functional groups makes it a highly valuable and versatile building block in organic synthesis. The bromine atom serves as an excellent leaving group, particularly in palladium-catalyzed cross-coupling reactions, while the terminal alkyne of the ethynyl group provides a reactive site for a host of chemical transformations, including "click" chemistry, polymerization, and further coupling reactions. Its rigid, rod-like structure is also a key feature, making it a precursor for liquid crystals, organic electronics, and other advanced materials where molecular geometry dictates macroscopic properties.[1][2] This guide provides a detailed overview of its molecular structure, physicochemical properties, a validated synthetic protocol, and its applications for researchers in materials science and drug development.
Molecular Structure and Physicochemical Properties
The core of 4-Bromo-4'-ethynylbiphenyl consists of two phenyl rings linked by a single bond. The key to its utility lies in its para-substituted functional groups: a bromine atom on one ring and an ethynyl group on the other. This disubstitution pattern results in a linear, rigid molecular shape. The bromine atom facilitates a variety of coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, making it a cornerstone for constructing more complex molecular architectures.[2]
Key Properties Summary
| Property | Value | Reference |
| IUPAC Name | 4-bromo-4'-ethynyl-1,1'-biphenyl | [3] |
| CAS Number | 109797-76-4 | [3][4] |
| Molecular Formula | C₁₄H₉Br | [3][4] |
| Molecular Weight | 257.13 g/mol | [4] |
| Exact Mass | 255.98876 u | [3] |
| SMILES | C#CC1=CC=C(C=C1)C2=CC=C(C=C2)Br | [4] |
| InChIKey | MMMFPKZRALWAQL-UHFFFAOYSA-N | [3] |
| Appearance | White to yellow powder/crystal | |
| Storage | Sealed in dry, 2-8°C | [4] |
Molecular Structure Diagram
Caption: 2D structure of 4-Bromo-4'-ethynylbiphenyl.
Synthesis and Mechanistic Insights
The synthesis of 4-Bromo-4'-ethynylbiphenyl is most efficiently achieved via a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. For this specific molecule, the logical precursors are 4,4'-dibromobiphenyl and a protected or terminal alkyne such as trimethylsilylacetylene (TMSA). The use of TMSA is advantageous as it prevents self-coupling of the alkyne and allows for clean deprotection in a subsequent step.
Experimental Protocol: Sonogashira Coupling
This protocol describes the synthesis starting from 4,4'-dibromobiphenyl and (trimethylsilyl)acetylene, followed by deprotection.
Step 1: Sonogashira Coupling
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Reactor Setup: To a dry, oven-baked Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4,4'-dibromobiphenyl (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq), and copper(I) iodide (CuI, 0.04 eq).
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Causality: The palladium complex is the primary catalyst that facilitates the oxidative addition to the aryl bromide. Copper(I) iodide acts as a co-catalyst, forming a copper(I) acetylide intermediate which then undergoes transmetalation with the palladium complex, a key step in the catalytic cycle.
-
-
Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (TEA) and toluene as solvents. The amine acts as both the base and a solvent. Add (trimethylsilyl)acetylene (1.1 eq) dropwise to the mixture.
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Causality: The base (TEA) is crucial for neutralizing the hydrogen halide (HBr) that is formed during the reaction, regenerating the catalyst and driving the reaction to completion. Degassing the solvents is critical to remove oxygen, which can oxidize and deactivate the palladium catalyst.
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-
Reaction: Heat the reaction mixture to 70-80°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Workup: After completion, cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the catalyst residues. Concentrate the filtrate under reduced pressure. The crude product, 4-bromo-4'-(trimethylsilylethynyl)biphenyl, is then purified by column chromatography on silica gel.
Step 2: Deprotection of the Silyl Group
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Reaction Setup: Dissolve the purified silyl-protected intermediate in a solvent mixture such as tetrahydrofuran (THF) and methanol.
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Reagent Addition: Add a base like potassium carbonate (K₂CO₃) or a fluoride source like tetrabutylammonium fluoride (TBAF) to the solution.
-
Causality: The carbonate or fluoride ions readily cleave the silicon-carbon bond, which is labile under basic or fluoride-rich conditions, liberating the terminal alkyne.
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-
Reaction and Workup: Stir the reaction at room temperature for 1-3 hours. After the reaction is complete (monitored by TLC), quench with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the final product, 4-Bromo-4'-ethynylbiphenyl. Further purification can be achieved by recrystallization.
Synthetic Workflow Diagram
Caption: Synthetic workflow for 4-Bromo-4'-ethynylbiphenyl.
Applications in Research and Drug Development
The unique bifunctional and rigid nature of 4-Bromo-4'-ethynylbiphenyl makes it a sought-after intermediate in several high-technology fields.
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Materials Science: Due to its rigid biphenyl core, this molecule is an excellent building block for liquid crystal materials.[1] Its derivatives are explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where the defined structure helps in creating ordered molecular layers essential for efficient charge transport and light emission.[2]
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Pharmaceutical Industry: In drug discovery, the biphenyl scaffold is a common pharmacophore. 4-Bromo-4'-ethynylbiphenyl serves as a versatile starting material to generate diverse libraries of compounds for screening.[2][5] The bromine and ethynyl groups can be independently and selectively modified to introduce various functionalities, enabling the systematic exploration of structure-activity relationships (SAR). For example, derivatives have been investigated as potential inhibitors for targets like fibroblast growth factor receptor-1 (FGFR1).[6]
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Organic Synthesis: As a synthetic intermediate, it provides two orthogonal reactive sites. The bromine can undergo Suzuki coupling to add another aryl group, while the alkyne can participate in Sonogashira couplings, Huisgen cycloadditions ("click chemistry"), or be reduced to an alkene or alkane, offering immense flexibility to synthetic chemists.
Safety and Handling
As with many brominated aromatic compounds, 4-Bromo-4'-ethynylbiphenyl should be handled with appropriate care in a laboratory setting.
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Hazard Identification: While specific toxicity data for this compound is not extensively published, related compounds are known to be harmful if swallowed and cause skin irritation.[4][7]
-
Precautionary Measures:
-
Handling: Use in a well-ventilated area or a fume hood. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8] Avoid breathing dust.
-
Storage: Store in a cool, dry place in a tightly sealed container, away from oxidizing agents.[4]
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Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[8]
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References
- Vertex AI Search. (n.d.). CAS 58743-79-6 4-Bromo-4'-ethyl Biphenyl.
- Google Patents. (n.d.). CN108129258B - Synthesis process of 4-bromo-4'-propylbiphenyl.
- ChemicalBook. (n.d.). 4-Bromo-4'-methoxybiphenyl synthesis.
- Amerigo Scientific. (n.d.). 4-Bromo-4-ethylbiphenyl.
- ChemicalBook. (n.d.). 4-Bromophenylacetylene | 766-96-1.
- Sigma-Aldrich. (n.d.). 4-Ethynylbiphenyl 97 29079-00-3.
- Vertex AI Search. (2026, January 29). The Role of 4-Bromo-4'-methylbiphenyl in Modern Chemical Synthesis.
- Google Patents. (n.d.). US4990705A - Preparation of 4-bromobiphenyl.
- Echemi. (n.d.). 4-bromo-4'-ethynyl-1,1'-Biphenyl.
- PubChem. (n.d.). 4-Bromobiphenyl | C12H9Br | CID 7101.
- BLDpharm. (n.d.). 109797-76-4|4-Bromo-4'-ethynyl-1,1'-biphenyl.
- Tokyo Chemical Industry Co., Ltd. (n.d.). 1-Bromo-4-ethynylbenzene | 766-96-1.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Semantic Scholar. (n.d.). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors.
- Sigma-Aldrich. (2024, August 6). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, April 28). SAFETY DATA SHEET.
Sources
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. nbinno.com [nbinno.com]
- 3. echemi.com [echemi.com]
- 4. 109797-76-4|4-Bromo-4'-ethynyl-1,1'-biphenyl|BLD Pharm [bldpharm.com]
- 5. CN108129258B - Synthesis process of 4-bromo-4' -propylbiphenyl - Google Patents [patents.google.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. cochise.edu [cochise.edu]
- 8. fishersci.com [fishersci.com]
